Molecular weight of Methyl 3-(benzo[d]thiazol-2-yl)propanoate
Molecular weight of Methyl 3-(benzo[d]thiazol-2-yl)propanoate
An In-depth Technical Guide to the Molecular Weight of Methyl 3-(benzo[d]thiazol-2-yl)propanoate
Introduction
Methyl 3-(benzo[d]thiazol-2-yl)propanoate is a small molecule belonging to the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of pharmacological activities—including antimicrobial, anticancer, and anti-inflammatory properties—and their applications in areas like fluorescent dyes and organic electronics.[1][2] Accurate determination of the molecular weight and confirmation of the chemical structure are foundational requirements for any research, development, or quality control application involving this compound.
This guide provides a comprehensive overview of the theoretical molecular weight of Methyl 3-(benzo[d]thiazol-2-yl)propanoate and outlines an integrated, self-validating analytical workflow for its experimental determination and structural confirmation. The methodologies described herein are essential for ensuring the identity, purity, and integrity of the compound in a research and drug development setting.
Compound Identification and Theoretical Physicochemical Properties
The fundamental identity of a molecule is defined by its structure, from which key properties like its chemical formula and molecular weight are derived. The structure of Methyl 3-(benzo[d]thiazol-2-yl)propanoate consists of a benzothiazole core linked at the 2-position to a methyl propanoate side chain.
Based on this structure, the following physicochemical properties have been calculated. It is critical to note that these theoretical values require experimental verification, as detailed in the subsequent sections.
| Property | Value | Rationale / Comment |
| IUPAC Name | Methyl 3-(1,3-benzothiazol-2-yl)propanoate | Systematically derived from the chemical structure. |
| Chemical Formula | C₁₁H₁₁NO₂S | Derived by summing the constituent atoms: C₇H₄NS (benzothiazole core) + C₄H₇O₂ (side chain). |
| Average Molecular Weight | 237.28 g/mol | Calculated using the isotopic natural abundance of each element (C: 12.011, H: 1.008, N: 14.007, O: 15.999, S: 32.065). |
| Monoisotopic Mass | 237.05105 Da | Calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This is the mass typically measured in high-resolution mass spectrometry. |
| CAS Number | Not definitively assigned | As of the latest search, a specific CAS registry number for this exact structure has not been located in public databases. |
The Imperative of Experimental Verification: An Integrated Workflow
Relying solely on theoretical values is insufficient for rigorous scientific work. An integrated analytical approach is necessary to confirm both the molecular weight and the structural integrity of the synthesized or procured compound. The following workflow demonstrates how multiple techniques are synergistically employed to provide unambiguous characterization.
